Product packaging for 2,2',3,4,5,6'-Hexachlorobiphenyl(Cat. No.:CAS No. 68194-15-0)

2,2',3,4,5,6'-Hexachlorobiphenyl

Cat. No.: B1329278
CAS No.: 68194-15-0
M. Wt: 360.9 g/mol
InChI Key: UQPQKLGBEKEZBV-UHFFFAOYSA-N
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Description

Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants (POPs) in Environmental Science

Polychlorinated biphenyls are classified as persistent organic pollutants (POPs), a group of toxic chemicals that resist environmental degradation. savemyexams.com Due to their chemical stability, PCBs can remain in the environment for extended periods, leading to bioaccumulation in organisms and biomagnification through the food chain. savemyexams.comtaylorandfrancis.com This persistence and tendency to accumulate in the fatty tissues of animals, including humans, make them a global environmental and health concern. savemyexams.comtaylorandfrancis.com The primary source of PCB exposure for humans is through the consumption of contaminated food. nih.gov POPs, including PCBs, can be transported over long distances via air and water currents, resulting in their presence in even remote locations far from their original points of release. savemyexams.com

Historical Context of PCB Production, Industrial Applications, and Global Environmental Dissemination

The commercial production of PCBs began in 1927. americaunites.com These compounds were valued for their high thermal stability, non-conductivity, and resistance to chemical degradation, which led to their extensive use in a variety of industrial applications. epa.gov Major uses included serving as coolants and lubricants in electrical equipment such as transformers and capacitors. savemyexams.comfiveable.me The first synthesis of a PCB-like chemical occurred in 1881, with the first true PCBs being synthesized in 1881. americaunites.com

Despite early warnings in the 1930s and 1940s about their potential health effects on workers, the production and use of PCBs continued for decades. americaunites.comnih.gov It wasn't until the 1960s that the widespread environmental contamination and persistence of PCBs were fully recognized. nih.gov In 1976, the United States Congress passed the Toxic Substances Control Act, which banned the manufacture, sale, and distribution of PCBs, although they are still permitted in "totally enclosed" systems. americaunites.com By the time production ceased, an estimated 1.3 million tonnes of PCBs had been produced globally, with the majority being used in the Northern Hemisphere. nih.gov

Classification and Congener-Specific Nomenclature of Hexachlorobiphenyls

PCBs are a family of 209 distinct chemical compounds, known as congeners. epa.gov Each congener is distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. epa.gov The nomenclature for PCBs, established by the International Union of Pure and Applied Chemistry (IUPAC), assigns a unique number to each congener.

Hexachlorobiphenyls are a subgroup of PCBs that have six chlorine atoms attached to the biphenyl molecule. Within this subgroup, there is significant isomeric diversity, meaning there are numerous structural variations (isomers) possible, each with a unique arrangement of chlorine atoms. This structural variety leads to different physical and chemical properties among the hexachlorobiphenyl congeners.

2,2',3,4,5,6'-Hexachlorobiphenyl is a specific congener identified by the IUPAC number 143. accustandard.com Its chemical formula is C₁₂H₄Cl₆. The numbers in its name indicate the precise locations of the six chlorine atoms on the two phenyl rings of the biphenyl structure. This specific arrangement of chlorine atoms defines its unique chemical and physical properties, distinguishing it from other hexachlorobiphenyl isomers.

Rationale for Dedicated Academic Investigation into this compound

The dedicated academic investigation into specific PCB congeners like this compound is driven by the understanding that the environmental behavior and toxicological effects of PCBs are highly dependent on their specific molecular structure. Commercial PCB products were complex mixtures of various congeners. To accurately assess the risks associated with PCB contamination, it is crucial to study the properties and behavior of individual congeners. Research on specific congeners helps in understanding their environmental fate, transport, and potential for bioaccumulation, as well as their specific mechanisms of action within biological systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6 B1329278 2,2',3,4,5,6'-Hexachlorobiphenyl CAS No. 68194-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPQKLGBEKEZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074202
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-15-0
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Distribution and Fate of 2,2 ,3,4,5,6 Hexachlorobiphenyl Pcb 143

Spatiotemporal Occurrence and Trends of Hexachlorobiphenyls in Environmental Compartments

Polychlorinated biphenyls, including hexachlorobiphenyls like PCB 143, are globally distributed pollutants found in various environmental matrices. epa.gov Although the production of PCBs was banned in many countries in the 1970s, they continue to be detected in the environment due to their persistence and legacy contamination. mdpi.comresearchgate.net

Table 1: Spatiotemporal Occurrence of Selected PCB Congeners in Various Environmental Media

Location/StudyEnvironmental MatrixPCB Congeners Detected (including Hexachlorobiphenyls)Observed Trends
Swedish FreshwaterPerch, Pike, Arctic CharVarious, including hexachlorobiphenylsGenerally decreasing for many congeners. researchgate.net
Northeastern ItalyTree Leaves (Robinia pseudoacacia)12 dioxin-like and 20 non-dioxin-like congenersLocal hotspots of contamination identified, potentially from historical soil spill-overs. mdpi.com
Contaminated US SiteSoil and RhizosphereVarious PCB congenersPresence of PCB-degrading bacteria suggests potential for natural attenuation. nih.gov
Indiana Harbor and Ship Canal, USASediment Pore Water93 PCB congeners, with ∑PCB ranging from 41 to 1500 ng L−1Higher concentrations found at depth, indicating historical sources. nih.gov

This table is for illustrative purposes and synthesizes general findings. Specific concentrations of PCB 143 were not detailed in the provided search results.

Inter-Compartmental Transport Mechanisms of 2,2',3,4,5,6'-Hexachlorobiphenyl

The movement of PCB 143 and other PCBs between different environmental compartments is a complex process governed by their physicochemical properties and environmental conditions.

Atmospheric Transport and Deposition Dynamics

PCBs can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. mdpi.com Once in the air, they can be transported over long distances before being redeposited onto land and water surfaces through wet (rain, snow) and dry deposition. trulawsuitinfo.com This atmospheric transport is a significant pathway for the widespread distribution of PCBs, including to remote areas far from original sources. mdpi.com Urban and industrial areas can act as local sources of atmospheric PCBs. trulawsuitinfo.com

Aqueous Phase Distribution and Sediment-Water Partitioning Behavior

In aquatic environments, the distribution of hydrophobic compounds like PCB 143 is largely controlled by partitioning between the water column and sediments. epa.gov The sediment-water distribution coefficient (Kd) is a key parameter used to describe this partitioning. nih.gov The presence of dissolved organic carbon (DOC) and colloidal matter in the water can significantly influence the apparent solubility and mobility of PCBs. epa.gov Studies have shown that changes in ionic strength, such as the mixing of fresh and saltwater in estuaries, can affect the flocculation of organic matter and subsequently the partitioning of PCBs between water and sediment. epa.gov In sediment cores, higher concentrations of PCBs are often found in deeper layers, reflecting historical periods of higher contamination. nih.gov

Soil Contamination and Sorption Characteristics in Terrestrial Environments

Soil acts as a major reservoir for PCBs in the terrestrial environment. mdpi.complos.org Spills, leaks, and atmospheric deposition are primary sources of soil contamination. mdpi.com Once in the soil, PCBs are strongly sorbed to organic matter and soil particles, which limits their mobility but also contributes to their long-term persistence. epa.gov The strong binding of PCBs to soil particles makes them less available for degradation and increases the risk of exposure for soil-dwelling organisms and for humans through direct contact or ingestion of contaminated soil. mdpi.comepa.gov Volatilization from contaminated soil is recognized as a significant ongoing source of PCBs to the atmosphere. mdpi.com

Environmental Persistence and Degradation Pathways of this compound

The chemical stability that made PCBs desirable for industrial use also makes them highly persistent in the environment. epa.gov They are resistant to many natural degradation processes.

Biotic Degradation Processes

Despite their persistence, some microorganisms have evolved the ability to degrade PCBs. Biotic degradation can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, a process called reductive dechlorination can occur, where bacteria use PCBs as electron acceptors, removing chlorine atoms from the biphenyl (B1667301) structure. researchgate.net This process is often more effective on more highly chlorinated PCBs, reducing them to less chlorinated congeners that can then be more readily degraded by aerobic bacteria. researchgate.net

Aerobic degradation typically involves the action of bacteria that possess the biphenyl catabolic pathway. dtu.dk These bacteria can co-metabolically degrade PCBs, meaning they degrade the pollutants while utilizing another compound as their primary energy and carbon source. dtu.dk Genera of bacteria such as Rhodococcus, Burkholderia, and Luteibacter have been identified as capable of degrading PCBs. nih.gov Some studies have also investigated the potential of fungi, such as white-rot fungi, and cyanobacteria to degrade PCBs. plos.orgnih.govresearchgate.net The effectiveness of microbial degradation depends on various factors, including the specific microbial strains present, the congener structure, and environmental conditions. nih.govdtu.dk

Abiotic Transformation Processes

Photochemical degradation is an important abiotic transformation pathway for PCBs in the environment, particularly in aquatic and atmospheric systems where they are exposed to sunlight. This process can occur through direct photolysis, where the PCB molecule directly absorbs light energy, or through indirect photolysis, which is mediated by photosensitizing substances.

Dissolved organic matter (DOM) in aquatic systems plays a crucial role in the indirect photochemical degradation of PCBs. nih.gov DOM can absorb solar radiation and produce reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as excited triplet states of DOM (³DOM*), which can then react with and degrade PCBs. nih.gov

A study on the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) (PCB 31) demonstrated that the presence of different types of DOM, such as humic acid, significantly accelerated its photodegradation. nih.gov The primary reactive species responsible for the degradation were identified as •OH and intramolecular ¹O₂. nih.gov The degradation of PCB 31 led to the formation of various products, including chlorobenzoic acids and hydroxylated PCBs. nih.gov

The effectiveness of photochemical degradation can be influenced by the degree of chlorination of the PCB molecule. Studies on short-chain chlorinated paraffins (SCCPs), which are structurally different but also chlorinated hydrocarbons, have shown that higher chlorine content can lead to higher degradation rate constants by hydrated electrons (e⁻(aq)), another photochemically produced reactive species. researchgate.net Conversely, higher chlorine content can result in lower rate constants for reactions with •OH. researchgate.net This suggests that for highly chlorinated PCBs like hexachlorobiphenyls, degradation by hydrated electrons may be a more significant pathway in sunlit surface waters. researchgate.net

While direct photolysis of some organic compounds can occur, for many PCBs, the lack of significant light absorption in the solar spectrum reaching the Earth's surface (>290 nm) makes direct photodegradation a less important process compared to indirect photochemical reactions. chemrxiv.org

Table 3: Effect of Dissolved Organic Matter (DOM) on the Photodegradation of 2,4',5-Trichlorobiphenyl (PCB 31)

DOM Type (5 mg/L) Pseudo-first-order Rate Constant (initial 12h)
Humic Acid Sodium (HA) 0.0933
Suwannee River NOM (SRNOM) 0.0651
Nordic Reservoir NOM (NRNOM) 0.0486

Data from a study on the photosensitized degradation of PCB 31. nih.gov

Thermal degradation of PCBs can occur at high temperatures, such as those found in industrial incineration processes. nih.gov While incineration is a method used for the disposal of PCB-containing wastes, the process itself can lead to the formation of other hazardous compounds if not properly controlled. nih.gov

Studies on the thermal degradation of PCBs have shown that the decomposition rate and the distribution of products are highly dependent on temperature and the chlorine substitution pattern of the congener. nih.gov The primary degradation mechanism involves the cleavage of carbon-chlorine (C-Cl) bonds, often through a multi-step radical mechanism. nih.gov

The thermal degradation of 2,3',4,4',5-pentachlorobiphenyl (B1678578) has been shown to produce a variety of products, including trichlorodibenzofurans, pentachlorodibenzofurans, tetrachlorobiphenyls, and trichlorobenzenes. toxicdocs.org Notably, in these experiments, no polychlorinated dibenzo-p-dioxins (PCDDs) were observed above the detection limit. toxicdocs.org The formation of polychlorinated dibenzofurans (PCDFs) from PCBs is thought to occur through intramolecular cyclization reactions. toxicdocs.org

The incineration of waste containing PCBs, such as waste printed circuit boards (WPCBs), is a complex process. researchgate.net Pyrolysis, which is thermal degradation in an inert atmosphere, of WPCBs can lead to the formation of various gaseous and liquid products, including phenols and phenyls. researchgate.net Microwave-assisted pyrolysis has been explored as a method for energy recovery from WPCBs and has been shown to produce HBr as a significant gaseous product. researchgate.net

It is important to note that the thermal degradation of PCBs in the presence of an oxygen source, as in industrial incineration, can lead to the formation of highly toxic byproducts like dioxins. nih.gov Therefore, strict control of incineration conditions, such as maintaining high temperatures (around 1500 K), is crucial to ensure the complete destruction of PCBs and prevent the formation of these harmful compounds. nih.gov

Table 4: Major Thermal Reaction Products from the Degradation of 2,3',4,4',5-Pentachlorobiphenyl

Product Class Number of Major Peaks
Trichlorodibenzofurans 2
Pentachlorodibenzofuran 1
Tetrachlorobiphenyl 1
Trichlorobiphenyl 1
Trichlorobenzene 1
Dichlorobenzene 1
Trichloronaphthalene 1
Tetrachloronaphthalene 1
Trichlorophenylethyne 1
Dichlorophenylethyne 1
Tetrachlorobiphenylene 2

Data from laboratory studies on the thermal degradation of a pentachlorobiphenyl congener. toxicdocs.org


Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,3,4,5,6 Hexachlorobiphenyl Pcb 143 in Ecological Systems

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, occurring through all routes of exposure, including diet, dermal contact, and respiration. mdpi.comepa.gov The high lipid solubility and resistance to metabolic degradation of PCBs are key properties contributing to their widespread presence and accumulation in the tissues of both aquatic and terrestrial organisms. researchgate.netdovepress.com

Mechanisms of Uptake: Passive Diffusion Across Biological Membranes

The primary mechanism for the uptake of PCBs by organisms is passive diffusion across biological membranes. flotteoceanographique.frresearchgate.net This process is driven by the fugacity gradient between the organism and its surrounding medium, such as water or air. For aquatic organisms, uptake occurs directly from the water across the gills and skin, as well as through the consumption of contaminated food. sfu.caepa.gov In terrestrial organisms, uptake can occur through inhalation, ingestion of contaminated food and soil, and dermal contact. researchgate.nettaylorandfrancis.com The rate of uptake is influenced by the chemical's hydrophobicity, with more lipophilic compounds like hexachlorobiphenyls readily partitioning into the lipid-rich tissues of organisms. sfu.caresearchgate.net

Tissue-Specific Distribution and Lipid Sequestration

Once absorbed, 2,2',3,4,5,6'-Hexachlorobiphenyl, due to its lipophilic nature, is not evenly distributed throughout the body. It preferentially accumulates in tissues with high lipid content, a process known as lipid sequestration. dovepress.comvliz.be Adipose tissue (fat) serves as a primary storage site for PCBs. dovepress.comwikipedia.org Other tissues that can accumulate significant concentrations include the liver, skin, and, to a lesser extent, muscle and brain. wikipedia.orgoregonstate.edu The sequestration of PCBs in adipose tissue can lead to long-term retention in the body. When an organism experiences metabolic stress or starvation, these stored lipids can be mobilized, potentially releasing the sequestered PCBs back into the bloodstream and causing secondary exposure to other organs. dovepress.com

The following table illustrates the typical distribution of hexachlorobiphenyls in various tissues, highlighting the significant role of adipose tissue in their accumulation.

TissuePercentage of Accumulated PCBs
Adipose Tissue~90% wikipedia.org
Kidneys~2% wikipedia.org
Brain~1% wikipedia.org
Muscles~1% wikipedia.org
Heart~1% wikipedia.org
Blood~0.1% wikipedia.org
This table provides a generalized distribution based on available data for hexachlorobiphenyls and may vary depending on the specific organism and exposure conditions.

Biomagnification and Trophic Transfer Efficiency of Hexachlorobiphenyls in Food Webs

Biomagnification, also referred to as trophic magnification, is the process whereby the concentration of a contaminant increases at successively higher levels in a food web. epa.gov Persistent and bioaccumulative substances like this compound are particularly prone to biomagnification. vliz.be

Quantification of Trophic Magnification Factors (TMFs) Across Ecosystems

The Trophic Magnification Factor (TMF) is a metric used to quantify the average rate at which the concentration of a chemical increases per trophic level in a food web. mdpi.comepa.gov It is calculated from the slope of the linear regression between the logarithm of the chemical concentration (often lipid-normalized) and the trophic level of the organisms sampled. mdpi.comepa.gov A TMF value greater than 1 indicates that the chemical is biomagnifying. mdpi.comresearchgate.net TMFs are considered a reliable tool for assessing the bioaccumulation potential of chemicals that are already present in the environment. epa.gov

Studies have consistently shown that PCBs, including hexachlorobiphenyls, exhibit significant trophic magnification in both aquatic and terrestrial food webs. researchgate.net For instance, research in the European hake food web of the Gulf of Lions demonstrated that the concentration of PCB-153 (a hexachlorobiphenyl) significantly increased with trophic level. ifremer.fr

The table below presents hypothetical TMF values for PCB 143 in different ecosystems to illustrate how this factor can vary.

EcosystemTrophic Magnification Factor (TMF)
Arctic Marine Food Web3.5
Great Lakes Pelagic Food Web2.8
Temperate Forest Terrestrial Food Web1.9
These values are illustrative and can be influenced by various factors such as the specific species in the food web, their feeding relationships, and the baseline contamination levels.

Influence of Species-Specific Metabolic Capacities on Congener-Specific Trophic Transfer

Not all PCB congeners biomagnify to the same extent. The efficiency of trophic transfer is influenced by the metabolic capacity of the species within the food web. researchgate.net Organisms possess enzymes, such as cytochrome P450 monooxygenases, that can metabolize and facilitate the elimination of some PCB congeners. nih.gov However, the structure of the PCB molecule, particularly the number and position of chlorine atoms, determines its susceptibility to metabolism. researchgate.net

Hexachlorobiphenyls like this compound are generally more resistant to metabolic degradation than lower-chlorinated congeners. nih.govnih.gov The specific arrangement of chlorine atoms in PCB 143, with chlorines at the 2,2',3,4,5,6' positions, contributes to its persistence. Species with limited metabolic capacity to break down this particular congener will tend to accumulate it to a greater extent, leading to more efficient trophic transfer to their predators. nih.gov For example, some fish species may have a limited ability to metabolize certain hexachlorobiphenyls, causing these congeners to become more concentrated in their tissues compared to other PCBs. oregonstate.edunih.gov This differential metabolism is a key driver of the congener-specific patterns of PCBs observed in higher trophic level organisms. researchgate.net

Predictive Modeling for Bioaccumulation and Food Web Transfer of this compound

Mathematical models are valuable tools for understanding and predicting the fate and transport of contaminants like this compound in the environment. sfu.ca These models integrate various chemical, biological, and environmental parameters to estimate chemical concentrations in different compartments of an ecosystem, including water, sediment, and various organisms within a food web. sfu.cabacwa.org

Bioaccumulation models are often based on the principle that chemical uptake occurs from water and food, while elimination happens through respiration, fecal egestion, and metabolic transformation. sfu.caepa.gov Growth dilution, the decrease in concentration due to an increase in the organism's body mass, is also a critical component of these models. sfu.caepa.gov

Food web models build upon these principles to simulate the transfer of contaminants through multiple trophic levels. flotteoceanographique.frbacwa.org These models require data on the feeding preferences of the species in the food web, as well as their physiological and metabolic characteristics. researchgate.netsfu.ca By parameterizing these models with site-specific data, scientists can predict the concentrations of specific PCB congeners, like PCB 143, in various organisms and assess the potential risks to top predators. sfu.cabacwa.org For instance, a benthic/pelagic food web bioaccumulation model developed for Western Lake Erie was able to predict PCB congener concentrations in invertebrates and fish with a high degree of accuracy. sfu.ca Similarly, models have been developed to understand PCB transfer in the Gulf of Lions, highlighting the importance of both passive sorption and dietary uptake in the contamination of plankton. flotteoceanographique.frresearchgate.net

These predictive models are essential for environmental managers as they can help in setting protective sediment and water quality guidelines and in evaluating the potential effectiveness of different remediation strategies. bacwa.org

Ecotoxicological Mechanisms and Effects of 2,2 ,3,4,5,6 Hexachlorobiphenyl Pcb 143 in Non Human Biota

Structure-Activity Relationships (SARs) Governing the Ecotoxicity of Hexachlorobiphenyls

The ecotoxicity of polychlorinated biphenyls (PCBs), a group of 209 distinct chemical compounds known as congeners, is intrinsically linked to their molecular structure. researchgate.netnih.gov The number and placement of chlorine atoms on the biphenyl (B1667301) rings dictate the molecule's shape, its ability to interact with biological receptors, and consequently, its toxic potential. researchgate.netresearchgate.net

Role of Chlorine Substitution Patterns on Toxic Potency and Receptor Interactions

The specific arrangement of chlorine atoms on the biphenyl rings significantly influences the toxic potency of PCB congeners.

For dioxin-like PCBs , the affinity for the AhR and, consequently, their toxic potency, is highly dependent on the substitution pattern. Congeners with chlorine atoms at the para (4, 4') and meta (3, 3', 5, 5') positions, and with minimal ortho substitution, exhibit the highest binding affinity for the AhR and the greatest toxic potency. researchgate.net

For non-dioxin-like PCBs , like PCB 143, the toxic effects are not mediated by the AhR but are still influenced by the chlorine substitution pattern. The degree and position of chlorination affect their environmental persistence, bioaccumulation potential, and their ability to interact with other cellular targets. researchgate.netnih.gov For instance, higher chlorination generally leads to decreased biodegradability, making the compounds more persistent in the environment. researchgate.netnih.gov The specific arrangement of chlorine atoms can also influence the formation of metabolites, some of which may be more toxic than the parent compound. acs.org

Molecular and Cellular Mechanisms of Toxicity in Aquatic and Terrestrial Wildlife Models

The toxic mechanisms of PCBs in wildlife are complex and depend on whether the congener is dioxin-like or non-dioxin-like.

AhR-Independent Toxicity Mechanisms and Cellular Dysregulation

Endocrine System Disruption in Wildlife and Experimental Models

PCB 143 is recognized as an endocrine-disrupting chemical (EDC), interfering with the synthesis, metabolism, and action of hormones that are vital for development, reproduction, and homeostasis in wildlife. nih.govnih.gov These effects are often mediated through direct interactions with the machinery of the endocrine system, independent of the classical AhR pathway.

While specific studies on PCB 143 are limited, research on closely related non-dioxin-like PCBs indicates significant interference with steroidogenesis. These compounds can alter the expression and activity of key enzymes involved in the synthesis of steroid hormones. For instance, certain PCB congeners have been shown to affect the expression of genes such as steroidogenic acute regulatory protein (StAR), which controls the transport of cholesterol into the mitochondria—the rate-limiting step in steroid production.

Furthermore, the metabolism of steroid hormones can be disrupted. PCBs can influence the activity of enzymes like aromatase (CYP19), which converts androgens to estrogens. For example, studies on other non-dioxin-like PCBs have demonstrated both increases and decreases in aromatase activity, leading to an imbalance in the estrogen-to-androgen ratio, which can have profound effects on sexual development and reproductive function in fish and other wildlife.

The table below summarizes the potential effects of non-dioxin-like PCBs, a class to which PCB 143 belongs, on key elements of steroid hormone pathways.

Pathway Component Observed Effect of Non-Dioxin-Like PCBs Potential Consequence
Steroidogenic Acute Regulatory Protein (StAR)Altered expressionDisruption of cholesterol transport, leading to reduced steroid hormone synthesis.
Aromatase (CYP19A1)Inhibition or inductionImbalance in estrogen and androgen levels, affecting sexual differentiation and reproduction.
3β-hydroxysteroid dehydrogenase (3β-HSD)Altered activityDisruption in the conversion of pregnenolone (B344588) to progesterone, a key step in steroidogenesis.
17β-hydroxysteroid dehydrogenase (17β-HSD)Altered activityChanges in the conversion between active and inactive forms of androgens and estrogens.

This table presents generalized findings for non-dioxin-like PCBs, as specific data for PCB 143 is limited.

PCB 143 and other non-dioxin-like PCBs can directly interact with various steroid hormone receptors, acting as agonists or antagonists. This binding can disrupt normal hormonal signaling pathways.

Estrogen Receptor (ER): While specific binding affinity data for PCB 143 is not readily available, hydroxylated metabolites of some PCBs have been shown to bind to estrogen receptors, sometimes with high affinity. nih.gov This interaction can either mimic the effects of endogenous estrogens or block them, leading to a range of reproductive and developmental abnormalities in exposed wildlife. The relative binding affinity (RBA) of a chemical to the estrogen receptor is a measure of its potential to disrupt estrogen signaling. vegahub.euepa.gov

Androgen Receptor (AR): Studies have shown that mixtures of PCBs can activate androgen receptor transcriptional activity. nih.gov This interaction can be complex, with some PCB congeners acting as AR agonists and others as antagonists. Such interference can lead to masculinization or feminization of aquatic organisms and other wildlife, impacting reproductive success. nih.govnih.gov

The table below outlines the potential interactions of non-dioxin-like PCBs with endocrine receptors.

Receptor Mode of Interaction Potential Biological Outcome
Estrogen Receptor (ER)Agonistic or AntagonisticDisruption of female reproductive development and function; altered sexual differentiation.
Androgen Receptor (AR)Agonistic or AntagonisticDisruption of male reproductive development and function; altered sexual differentiation.

This table presents generalized findings for non-dioxin-like PCBs, as specific data for PCB 143 is limited.

Neurotoxicity Mechanisms and Developmental Impacts in Non-Human Vertebrates

The neurotoxic effects of PCB 143 and other non-dioxin-like PCBs are a significant area of concern, particularly their impact on the developing nervous system of non-human vertebrates. These effects are often subtle and can manifest as behavioral changes and impaired cognitive function.

Research indicates that ortho-substituted PCBs, a category that includes PCB 143, can disrupt dopaminergic pathways. Studies using in vitro models with PC12 cells, which are derived from a rat adrenal pheochromocytoma, have shown that certain ortho-chlorinated PCBs can decrease the release of dopamine (B1211576). nih.gov This effect appears to be due to a reduction in the cellular levels of dopamine rather than an impairment of the release mechanism itself. nih.gov The disruption of the dopaminergic system is a critical concern as it plays a crucial role in motor control, behavior, and reward pathways in vertebrates. nih.gov

A key AhR-independent mechanism of neurotoxicity for non-dioxin-like PCBs is the disruption of intracellular calcium (Ca2+) homeostasis. nih.govnih.gov Proper calcium signaling is fundamental for a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. nih.gov

Non-dioxin-like PCBs have been shown to modulate the function of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum. nih.govnih.gov By sensitizing RyRs, these PCBs can lead to an amplified release of calcium from intracellular stores, resulting in altered neuronal signaling. nih.govnih.gov For instance, studies on PCB 95, another non-dioxin-like PCB, have demonstrated that it promotes dendritic growth in hippocampal neurons through an RyR-dependent mechanism. nih.gov While this may seem like a positive effect, the uncontrolled alteration of neuronal connectivity can interfere with the normal development and function of the brain.

The table below summarizes the neurotoxic mechanisms of non-dioxin-like PCBs.

Mechanism Specific Target Observed Effect Consequence in Non-Human Vertebrates
Alteration of Neurotransmitter SystemsDopaminergic PathwaysDecreased dopamine releaseImpaired motor function, behavioral abnormalities.
Disruption of Calcium HomeostasisRyanodine Receptors (RyRs)Sensitization and enhanced Ca2+ releaseAltered neuronal development and connectivity, potential for excitotoxicity.

This table presents generalized findings for non-dioxin-like and ortho-substituted PCBs, as specific data for PCB 143 is limited.

Effects on Circadian Rhythms and Behavioral Phenotypes in Model Organisms

Exposure to polychlorinated biphenyls (PCBs), including the congener 2,2',3,4,5,6'-hexachlorobiphenyl (PCB 143), has been shown to disrupt circadian rhythms and alter behavioral phenotypes in various model organisms. These disruptions can have significant ecological implications, affecting an organism's ability to forage, avoid predators, and reproduce.

Studies on brain endothelial cells have demonstrated that PCB exposure can alter the expression of core circadian clock genes. nih.gov For instance, treatment with PCBs has been observed to increase the expression of primary clock genes such as Clock and Bmal1, while decreasing the expression of circadian rhythm proteins. nih.gov This disruption of the molecular clock machinery can lead to a desynchronization of physiological processes that are normally under circadian control. The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is known to regulate the circadian clock by inhibiting the expression of the core circadian component PER1, and its activation by certain PCBs can mediate these disruptive effects. t3db.ca

In animal models, exposure to non-coplanar PCBs, a group to which PCB 143 belongs, can lead to behavioral abnormalities such as hyperactivity. nih.gov Mouse models of autism, a neurodevelopmental disorder with known behavioral phenotypes, are often used to study the effects of environmental toxicants. nih.govnih.gov Research has shown that exposure to PCBs during critical developmental windows can disrupt spontaneous behavior and lead to long-lasting changes in activity levels. nih.gov

The table below summarizes findings on the effects of PCBs on circadian rhythms and behavior in model organisms.

Model OrganismPCB Type/CongenerObserved EffectsReference
Brain Endothelial CellsCoplanar and Non-coplanar PCBsAltered expression of circadian clock genes (Clock, Bmal1, Per1, Per2) nih.gov
MiceNon-coplanar PCBs (e.g., PCB 153)Hyperactivity, altered spontaneous behavior nih.gov
VariousDioxin-like PCBsRegulation of circadian clock via AhR and inhibition of PER1 t3db.ca
Immunomodulatory Effects and Impairment of Immune Function in Wildlife Species

This compound (PCB 143) and other PCB congeners are known to exert immunomodulatory effects in a variety of wildlife species. These effects can compromise an animal's ability to mount an effective immune response, increasing susceptibility to diseases and parasites.

In aquatic species such as the Japanese medaka (Oryzias latipes), exposure to PCBs has been shown to depress humoral immunity, as indicated by a significant reduction in antibody-forming cell (AFC) numbers. nih.gov This immunosuppressive effect can persist for an extended period following exposure. nih.gov Studies on channel catfish (Ictalurus punctatus) have also revealed that dietary exposure to PCB mixtures can lead to reduced phagocytic oxidative burst activity and lower cytotoxic activity, key components of the innate immune response. nih.gov Although some studies suggest that factors like food deprivation may have a stronger immediate impact on certain immune parameters, the underlying immunotoxic effects of PCBs are evident. nih.gov

Research on marine mammals has further highlighted the immunomodulatory potential of PCBs. In vitro studies on lymphocytes from ringed seals (Pusa hispida) have shown that certain non-coplanar PCB congeners can significantly reduce lymphocyte proliferation. nih.gov Similarly, studies on various marine mammal species have demonstrated that organochlorines, including PCBs, can modulate T-cell proliferation, suggesting species-specific sensitivities and complex interactions between different congeners. researchgate.net The immunotoxic effects of PCBs are not limited to aquatic animals. Birds have also been shown to be susceptible to the harmful effects of these compounds. epa.gov

The following table details some of the observed immunomodulatory effects of PCBs in different wildlife species.

Wildlife SpeciesPCB Type/Congener(s)Immunomodulatory EffectsReference
Japanese Medaka (Oryzias latipes)PCB 126 (coplanar)Depressed humoral immunity (reduced AFC numbers) nih.gov
Channel Catfish (Ictalurus punctatus)Aroclor mixturesReduced phagocytic oxidative burst, lower cytotoxic activity nih.gov
Ringed Seals (Pusa hispida)Non-coplanar PCBs (138, 153, 180)Reduced lymphocyte proliferation nih.gov
Various Marine MammalsVarious PCBs and other organochlorinesModulation of T-cell proliferation researchgate.net
Oxidative Stress Induction and Perturbation of Antioxidant Defense Systems
Generation of Reactive Oxygen Species (ROS) and Free Radicals

Exposure to this compound (PCB 143) and other PCBs can lead to the generation of reactive oxygen species (ROS) and free radicals in non-human biota, inducing a state of oxidative stress. nih.gov ROS are chemically reactive molecules derived from oxygen that can damage cellular components if not properly controlled by antioxidant defense systems. nih.gov

In aquatic organisms, PCBs have been shown to induce oxidative stress. researchgate.net For instance, studies on the fish cell line RTG-2 demonstrated that exposure to a mixture of PCB congeners resulted in oxidative stress. researchgate.net In mammalian cells, such as astrocytes, PCBs have been shown to increase the production of ROS. nih.gov This increased ROS generation is a key mechanism through which PCBs exert their toxicity.

The generation of ROS can occur through various mechanisms, including the disruption of mitochondrial electron transport and the activation of certain enzyme systems. nih.gov In mammalian cells, mitochondria are a primary source of ROS, where oxygen is reduced during aerobic respiration. nih.gov Environmental toxicants like PCBs can interfere with these processes, leading to an overproduction of ROS.

The table below provides examples of studies demonstrating PCB-induced ROS generation.

Organism/Cell TypePCB Type/Congener(s)Evidence of ROS GenerationReference
Fish Cell Line (RTG-2)Mixture of PCBs (153, 138, 101, 118)Induction of oxidative stress researchgate.net
Astrocytes (mammalian)PCB mixtureIncreased DCF fluorescence (indicative of ROS) nih.gov
Human Bronchial Epithelial CellsParticulate matter containing various pollutantsIncreased ROS production nih.gov
Lipid Peroxidation and Oxidative DNA Damage in Experimental Organisms

The overproduction of ROS induced by PCB 143 and other congeners can lead to significant cellular damage, including lipid peroxidation and oxidative DNA damage.

Lipid peroxidation is the oxidative degradation of lipids, which can damage cell membranes and generate reactive aldehydes like malondialdehyde (MDA). aimspress.comnih.gov These aldehydes can, in turn, react with DNA to form mutagenic adducts. aimspress.comnih.gov Oxidative DNA damage involves the modification of DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which can lead to mutations if not repaired. aimspress.com

Studies have shown a clear link between PCB exposure and both lipid peroxidation and oxidative DNA damage in various experimental organisms. aimspress.com For example, oxygen radicals are known to react with polyunsaturated fatty acids, leading to the formation of products that are reactive towards DNA. nih.gov The resulting DNA damage is considered a significant contributor to the carcinogenic and other toxic effects of compounds that induce oxidative stress. aimspress.com

The table below summarizes findings related to PCB-induced lipid peroxidation and oxidative DNA damage.

Organism/Cell TypePCB ExposureObserved EffectsReference
GeneralOxidative StressLipid peroxidation leading to reactive aldehydes (e.g., MDA) aimspress.comnih.gov
GeneralReactive Aldehydes (from lipid peroxidation)Formation of promutagenic exocyclic DNA adducts aimspress.comnih.gov
GeneralOxygen RadicalsDirect and indirect DNA damage nih.gov
Genotoxicity and Epigenetic Modifications in Experimental Organisms
DNA Adduct Formation and DNA Repair Pathway Alterations

The genotoxicity of this compound (PCB 143) and other PCBs is a significant concern, with DNA adduct formation being a key mechanism. DNA adducts are segments of DNA that are covalently bonded to a chemical, which can lead to mutations and the initiation of carcinogenesis if not repaired. youtube.com

The formation of DNA adducts can occur through the metabolic activation of PCBs into reactive intermediates, such as arene oxides. nih.gov These reactive metabolites can then bind to DNA. For instance, studies on the metabolism of certain hexachlorobiphenyls have suggested their conversion to arene oxides, which can covalently bind to microsomal proteins and, by extension, to DNA. nih.gov Furthermore, the oxidative stress induced by PCBs can lead to lipid peroxidation, generating reactive aldehydes that form exocyclic DNA adducts. aimspress.comnih.gov These adducts are promutagenic and contribute to the genotoxic effects associated with oxidative stress. aimspress.com

The presence of bulky DNA adducts can trigger DNA repair pathways, primarily the nucleotide excision repair (NER) pathway. nih.gov However, the efficiency of this repair can vary depending on the specific adduct and its location in the genome. nih.gov Persistent, unrepaired DNA adducts can lead to misreplication and the introduction of mutations. While some chemicals are known to form DNA adducts that are efficiently repaired, the complex nature of PCB mixtures and their metabolites can pose a significant challenge to the cellular DNA repair machinery.

The table below outlines the mechanisms of DNA adduct formation and their implications.

MechanismChemical/MetaboliteType of DNA DamageConsequenceReference
Metabolic ActivationArene oxides of PCBsCovalent binding to DNADNA adduct formation nih.gov
Lipid PeroxidationReactive aldehydes (e.g., MDA)Exocyclic DNA adducts (e.g., M1G)Mutagenesis aimspress.comnih.gov
Direct Chemical ReactionCarcinogensBulky DNA adductsInitiation of carcinogenesis youtube.comnih.gov
Chromosomal Aberrations and Mutagenesis in Non-Human Systems

Limited specific data exists regarding the direct effects of this compound (PCB 143) on chromosomal aberrations and mutagenesis in non-human biota. Research in this area has more broadly focused on polychlorinated biphenyl (PCB) mixtures or other specific congeners.

Generally, the genotoxicity of PCBs is complex and can be influenced by their metabolism. Lower chlorinated PCBs, under certain metabolic conditions, can be activated to form genotoxic metabolites. nih.gov These reactive intermediates, such as arene oxides and quinones, have the potential to bind to cellular macromolecules like DNA, leading to mutations. nih.gov For instance, some PCB metabolites have been shown to induce gene mutations, chromosome breaks, and other genomic changes in cell cultures. nih.gov

However, many studies have concluded that PCBs are not directly mutagenic, with their carcinogenic activity often attributed to dioxin-like congeners that operate through different mechanisms. It is important to note that the Ames test, a common method for assessing mutagenicity, may not be sensitive to all classes of compounds, including some PCBs. nih.gov

There is a clear need for further research to specifically investigate the potential of PCB 143 to cause chromosomal damage and mutations in various non-human organisms to better understand its environmental risk profile.

Aberrant Gene Expression and Tumor Promotion Mechanisms in Rodent Models

Non-dioxin-like PCBs have been shown to alter gene expression in various tissues. For example, a mixture of non-dioxin-like PCBs led to the upregulation and downregulation of numerous genes in human peripheral blood mononuclear cells, including those involved in immunological reactions and oncogene families. nih.gov In rats, prenatal exposure to the PCB mixture Aroclor 1221, which contains a variety of congeners, resulted in altered hypothalamic gene expression across multiple generations, affecting genes related to hormone receptors and the aryl hydrocarbon receptor (AhR). nih.gov

The tumor-promoting activity of PCBs in rodents, particularly in the liver, is a well-documented phenomenon. This promotion is often linked to the ability of certain PCB congeners to induce oxidative stress and affect cell signaling pathways. For instance, some PCBs can cause oxidative DNA damage through the production of reactive oxygen species (ROS). nih.gov

Studies on specific hexachlorobiphenyls, such as 2,4,5,2',4',5'-hexachlorobiphenyl, have demonstrated liver injury in rabbits, characterized by necrosis and degeneration. uu.nl The carcinogenic potential of PCBs in rodents appears to be related to the degree of chlorination, with mixtures containing 60% chlorine showing a high incidence of liver tumors. epa.gov It is important to note that risk assessment for PCB mixtures based on cancer as an endpoint cannot solely rely on a toxic equivalency factor (TEF) approach, as Ah-receptor-independent mechanisms are also significant. epa.gov

The following table summarizes findings on gene expression changes induced by non-dioxin-like PCBs in human cells, which may offer a proxy for potential effects in rodent models.

GeneFold Change (Upregulation/Downregulation)Exposed Cell TypePCB Mixture/Congener
MAGEB6Downregulated (>2-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture
CXCL5Downregulated (>2-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture
RABL3Upregulated (>2-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture
CCR3Upregulated (>2-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture
IL1RL1Upregulated (>2-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture
CXCL11Upregulated (2.1-fold)Peripheral Blood Mononuclear CellsNon-dioxin-like PCB mixture

Table 1: Examples of Altered Gene Expression by a Non-Dioxin-Like PCB Mixture in Human Peripheral Blood Mononuclear Cells. nih.gov

Comparative Ecotoxicology and Species-Specific Susceptibility to this compound

Detailed comparative ecotoxicological studies specifically focused on this compound (PCB 143) are scarce. The toxicity of PCBs is known to be highly dependent on the specific congener, the species being studied, the age of the animal, and the route of exposure. nih.gov

Key principles of comparative PCB toxicity include:

The potency of a PCB congener is determined by the degree and position of chlorine atoms. nih.gov

Different animal species exhibit varying susceptibility to PCB intoxication. nih.gov

Younger animals are generally more susceptible than adults. nih.gov

The metabolism of PCBs is a critical factor influencing their toxicity and persistence, and this process varies significantly across species. For example, in vitro studies with 2,4,5,2',3',4'-hexachlorobiphenyl (CB138) demonstrated that liver microsomes from guinea pigs were much more active in metabolizing this congener compared to those from rats and hamsters. nih.gov This highlights the importance of species-specific metabolic pathways in determining the fate and effects of PCB congeners.

The following table provides a qualitative comparison of PCB metabolism and toxicity across different animal groups, based on general PCB knowledge, as specific data for PCB 143 is lacking.

Animal GroupGeneral Metabolic Capacity for PCBsKnown Susceptibility to PCB Toxicity
MammalsGenerally higher metabolic capacityVaries greatly by species; some, like mink, are highly sensitive
BirdsVariable, but generally lower than mammalsSpecies-dependent; fish-eating birds are at high risk due to biomagnification
FishLower metabolic capacity, leading to bioaccumulationSusceptible to various toxic effects, including reproductive and developmental issues
InvertebratesLimited metabolic capacity, high potential for bioaccumulationCan be sensitive indicators of PCB contamination

Table 2: Qualitative Comparative Ecotoxicology of Polychlorinated Biphenyls.

Advanced Analytical Methodologies for the Detection and Quantification of 2,2 ,3,4,5,6 Hexachlorobiphenyl Pcb 143 in Environmental and Biological Matrices

Comprehensive Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate PCB 143 from the intricate matrix in which it is found, remove interfering substances, and concentrate the analyte for subsequent analysis. cdc.gov The choice of extraction technique depends heavily on the nature of the sample matrix, whether it be solid, liquid, or biological tissue.

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) Applications

Solid Phase Extraction (SPE) is a widely used technique for the extraction of PCBs from aqueous samples. nih.govfederalregister.gov It involves passing the liquid sample through a solid sorbent material that retains the PCBs, which are later eluted with a small volume of solvent. nih.govsilicycle.com Automated SPE systems have been developed to improve the efficiency and reliability of this process for monitoring PCBs in drinking water. promochrom.com For instance, a simple off-line SPE method has been successfully developed for the isolation of PCBs from human serum, achieving recoveries of 99-120% for various congeners. nih.gov

Solid Phase Microextraction (SPME) is a solvent-free alternative that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. osti.govnih.gov This technique has been effectively applied to the extraction of PCBs from soil and water. osti.govnih.gov SPME, coupled with gas chromatography, offers a rapid method for determining PCBs in water samples. nih.gov

Table 1: Comparison of SPE and SPME for PCB Analysis

FeatureSolid Phase Extraction (SPE)Solid Phase Microextraction (SPME)
Principle Analyte partitions between a solid sorbent and a liquid sample.Analyte partitions between a coated fiber and the sample matrix.
Sample Types Primarily aqueous samples, human serum. nih.govfederalregister.govWater, wastewater, soil, sludge. osti.govnih.gov
Advantages High recoveries, automation potential. nih.govpromochrom.comSolvent-free, rapid extraction. osti.govnih.gov
Considerations Potential for interfering compounds to be co-extracted.Fiber carryover can be an issue. nih.gov

Supercritical Fluid Extraction (SFE) for Complex Biological and Environmental Samples

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. lsu.edu This technique is particularly advantageous for extracting PCBs from solid matrices like soil and sediment due to the high diffusivity and low viscosity of supercritical fluids, which allow for efficient penetration into the sample matrix. lsu.educapes.gov.br SFE has been shown to be a promising method for the cleanup of PCB-contaminated soils. lsu.edu It has also been used to selectively extract the bioavailable fraction of PCBs from sediments, providing valuable insights into their potential for uptake by organisms. nih.gov Research has demonstrated that SFE can achieve extraction efficiencies of up to 100% for PCBs from sediments in as little as 10 minutes. publications.gc.ca

High-Resolution Chromatographic Separation Techniques

Due to the existence of 209 different PCB congeners, high-resolution chromatographic techniques are essential to separate individual congeners, including PCB 143, from each other. nih.gov

Optimized High-Resolution Gas Chromatography (HRGC) with Capillary Columns

High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns, is the cornerstone of PCB analysis. cdc.gov The choice of the stationary phase of the capillary column is critical for achieving the desired separation. researchgate.net Various stationary phases, from non-polar to polar, have been investigated to optimize the separation of toxic PCB congeners. researchgate.net While no single column can separate all 209 congeners, the use of specific columns, such as the Zebron ZB-Dioxin GC column, can provide fast analysis of numerous PCBs. windows.net For comprehensive analysis, often two columns with different selectivities are used. windows.nettandfonline.com

Strategies for Overcoming Congener Separation Challenges (e.g., Co-eluting Isomers)

A significant challenge in PCB analysis is the co-elution of certain congeners, where two or more compounds elute from the gas chromatograph at the same time. integral-corp.com This is a common issue that can complicate quantification. researchgate.net For example, research has shown that on certain columns, toxic PCBs can co-elute with other congeners. researchgate.net

Several strategies are employed to address this challenge:

Multi-dimensional Gas Chromatography (MDGC): This technique involves using two or more capillary columns with different stationary phases in series to enhance separation. researchgate.nettandfonline.com

Mass Spectrometric Detection: When coupled with a mass spectrometer, it is sometimes possible to differentiate co-eluting congeners if they have different masses or fragmentation patterns. nih.govnih.gov The "ortho effect" in mass spectrometry can help distinguish between certain co-eluting isomers. nih.gov

Specialized Stationary Phases: The development of novel stationary phases continues to be an area of research to improve the separation of problematic congener pairs. researchgate.net

Table 2: Common Co-eluting PCB Congeners and Separation Strategies

Co-eluting Pair ExampleSeparation StrategyReference
PCB-114/PCB-134Use of a CP-SIL-19 column tandfonline.com
PCB-167/PCB-128Use of a CP-SIL-19 column tandfonline.com
PCB-156/PCB-202Use of a CP-SIL-19 column tandfonline.com
PCB 118/123Reported as a sum due to similar retention times and ion transitions researchgate.net
PCB 163/138Can be distinguished by the "ortho effect" in mass spectrometry nih.gov

Sophisticated Detection and Quantification Approaches

Following chromatographic separation, sensitive and selective detectors are required for the accurate quantification of PCB 143.

High-Resolution Mass Spectrometry (HRMS) is considered the state-of-the-art detection method for PCB congener analysis, offering very low detection limits. clu-in.orgunc.edueurekaselect.com EPA Method 1668, which utilizes HRGC/HRMS, can achieve detection limits in the parts-per-quadrillion (ppq) range for water samples. cdc.govunc.edu

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique that provides high sensitivity and selectivity, making it a reliable tool for PCB analysis, especially in complex matrices. nih.govpragolab.cz This method can be used to measure co-eluting isomers by utilizing different product ion fragments from a common parent ion. nih.gov

The Electron Capture Detector (ECD) is a highly sensitive detector for halogenated compounds like PCBs and is widely used for routine monitoring. nih.govepa.gov However, it is less selective than mass spectrometry and relies on retention time for identification, which can be problematic in the case of co-eluting congeners. youtube.com

Table 3: Detection Methods for PCB Analysis

DetectorAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Extremely low detection limits, high specificity. clu-in.orgunc.eduHigh instrument cost. clu-in.org
Tandem Mass Spectrometry (MS/MS) High sensitivity and selectivity, can resolve co-eluting isomers. nih.govpragolab.czRequires method development for each congener.
Electron Capture Detector (ECD) Very high sensitivity to halogenated compounds. nih.govLess selective, relies on retention time for identification. youtube.com

Electron Capture Detection (ECD) in Conjunction with HRGC

High-Resolution Gas Chromatography (HRGC) coupled with an Electron Capture Detector (ECD) has been a foundational technique for the analysis of halogenated compounds like PCBs. chromatographyonline.comscioninstruments.com The ECD is highly sensitive to electronegative compounds, making it particularly suitable for detecting chlorinated molecules such as 2,2',3,4,5,6'-hexachlorobiphenyl. chromatographyonline.comscioninstruments.com

The principle of ECD operation involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.com These electrons generate a steady baseline current between two electrodes. When an electronegative analyte, like a hexachlorobiphenyl, passes through the detector, it captures some of these electrons, causing a decrease in the current. scioninstruments.com This reduction in current is proportional to the concentration of the analyte.

HRGC provides the necessary separation of complex mixtures of PCB congeners prior to detection. The use of capillary columns with various stationary phases allows for the resolution of individual congeners based on their boiling points and polarities.

Key characteristics of HRGC-ECD for PCB analysis:

High Sensitivity: The ECD is one of the most sensitive classic GC detectors, capable of detecting analytes at picogram levels, which is crucial for trace environmental analysis. chromatographyonline.com

Selectivity: It exhibits high selectivity for compounds containing halogens, which is advantageous for PCB analysis. chromatographyonline.comscioninstruments.com

Limitations: While sensitive, the ECD can be prone to matrix interferences, where other co-eluting electronegative compounds can lead to false positives or overestimated concentrations. nih.gov This necessitates rigorous sample cleanup procedures to remove interfering substances. researchgate.netnih.gov Furthermore, the ECD's response is not universal for all PCB congeners, and its linear range can be limited compared to other detectors. chromatographyonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

The coupling of gas chromatography with mass spectrometry (GC-MS) represents a significant advancement in the analysis of PCBs, offering greater specificity and structural information compared to ECD. For even more demanding applications, high-resolution mass spectrometry (HRMS) provides unparalleled accuracy and resolving power. nih.govnih.gov

In GC-MS, after separation by the GC column, molecules enter the mass spectrometer where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a mass spectrum that is a unique fingerprint of the compound. This allows for the confident identification of this compound even in the presence of co-eluting compounds.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure m/z values with very high accuracy (typically below 1 ppm). nih.govkaust.edu.sa This precision enables the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of unknown or unexpected contaminants. nih.govkaust.edu.sa For instance, a study utilizing GC-Q-Orbitrap MS was developed for the comprehensive analysis of 25 PCB congeners in marine samples. researchgate.net

Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for PCB Analysis:

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Mass Accuracy Unit mass resolutionHigh (typically < 5 ppm)
Resolving Power LowerVery high (>10,000)
Confidence in Identification Good, based on fragmentation patternsExcellent, based on accurate mass and isotopic patterns
Interference Rejection Susceptible to isobaric interferencesCan distinguish between ions with very similar nominal masses
Cost LowerHigher

This table provides a general comparison of LRMS and HRMS for PCB analysis.

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that significantly improves the accuracy and precision of PCB analysis. isotope.com This method involves adding a known amount of an isotopically labeled internal standard of the analyte of interest to the sample before any extraction or cleanup steps. isotope.com For the analysis of this compound, a ¹³C-labeled version of PCB 143 would be used.

The key advantage of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. caymanchem.com Therefore, any losses of the analyte during sample preparation will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in recovery.

The use of ¹³C-labeled standards is generally considered superior to deuterated (²H-labeled) standards as they have the same retention time and response factors as the native analyte and are not prone to isotopic exchange. caymanchem.com Several suppliers offer a wide range of ¹³C-labeled PCB standards, including those for use in IDMS. isotope.comdspsystems.eu

Non-Targeted Screening and Omics-based Analytical Strategies for Environmental Contaminants

While traditional targeted analysis focuses on a predefined list of known contaminants, non-targeted screening (NTS) and "omics"-based approaches offer a more holistic view of the chemical landscape in a given sample. chromatographyonline.com These strategies are particularly valuable for identifying previously unknown or emerging environmental contaminants.

Non-Targeted Screening (NTS) using HRMS allows for the detection of a wide range of compounds without prior knowledge of their presence. mdpi.comau.dk The workflow typically involves acquiring full-scan HRMS data, followed by sophisticated data processing to detect features (ions with a specific m/z and retention time) and identify them by comparing their accurate mass and fragmentation patterns to spectral libraries and databases. chromatographyonline.comau.dk This approach can be instrumental in identifying transformation products or metabolites of this compound and other co-occurring contaminants. qu.edu.qa

Omics-based analytical strategies , such as metabolomics, investigate the complete set of small-molecule metabolites within a biological system. nih.gov When applied to environmental toxicology, metabolomics can reveal how exposure to contaminants like this compound alters biological pathways. nih.govresearchgate.net By analyzing changes in the metabolome of organisms from contaminated sites, researchers can identify biomarkers of exposure and effect. Multi-omics approaches, which integrate data from different omics levels (e.g., transcriptomics, proteomics, and metabolomics), can provide deeper mechanistic insights into the toxicological effects of contaminants. nih.govnih.govchromatographyonline.com

Robust Quality Assurance and Quality Control Protocols in Hexachlorobiphenyl Analysis

Ensuring the reliability and comparability of data generated from the analysis of hexachlorobiphenyls is critically dependent on the implementation of stringent quality assurance (QA) and quality control (QC) protocols. These measures are essential from sample collection through to final data reporting.

Key components of a robust QA/QC program for hexachlorobiphenyl analysis include:

Method Validation: Analytical methods must be thoroughly validated to demonstrate their accuracy, precision, sensitivity, selectivity, and robustness for the specific matrix being analyzed. swan.ac.uk

Use of Certified Reference Materials (CRMs): CRMs are materials with well-characterized concentrations of specific analytes. They are used to assess the accuracy of analytical measurements and to calibrate instruments. Several organizations provide certified PCB standards and solutions. isotope.comlion-bio.comchromservis.eu

Internal Quality Control: This involves the regular analysis of QC samples, such as method blanks, laboratory control samples (spikes), and matrix spikes/matrix spike duplicates, to monitor the performance of the analytical method on an ongoing basis. altium.com

Interlaboratory Comparisons and Proficiency Testing: Participation in interlaboratory comparison studies or proficiency testing schemes is crucial for assessing the competence of a laboratory and the comparability of its results with those of other laboratories. benchmark-intl.comeuropa.eucompalab.orgfau.de These studies involve the analysis of the same sample by multiple laboratories, and the results are compared to a reference value. compalab.org The performance of a laboratory is often evaluated using a z-score, which indicates the deviation of the laboratory's result from the consensus mean. benchmark-intl.comcompalab.org

Common Quality Control Metrics:

QC MetricPurpose
Method Blank To assess for contamination introduced during the analytical process.
Laboratory Control Sample (LCS) To monitor the performance of the method with a clean matrix spiked with a known concentration of the analyte.
Matrix Spike (MS) To assess the effect of the sample matrix on the analytical method.
Matrix Spike Duplicate (MSD) To assess the precision of the method in a specific sample matrix.
Surrogate/Internal Standards To monitor and correct for variations in analytical recovery.

This table outlines common quality control metrics and their purposes in analytical chemistry.

By adhering to these rigorous QA/QC protocols, analytical laboratories can ensure the generation of high-quality, defensible data for the accurate assessment of this compound contamination in the environment and in biological systems.

Biotransformation and Metabolism of 2,2 ,3,4,5,6 Hexachlorobiphenyl Pcb 143 in Biological Systems Non Human

Phase I Metabolism: Hydroxylation Pathways and the Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolism of PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This process transforms the lipophilic parent PCB into a more water-soluble molecule, preparing it for further metabolic reactions.

The specific CYP isoforms involved in the metabolism of a PCB congener are determined by its chlorine substitution pattern. nih.gov Studies in various non-human species have indicated that both CYP1A and CYP2B-like enzymes are significant in PCB biotransformation. nih.gov

For chiral PCBs with a 2,3,6-trichlorosubstitution pattern on one of the phenyl rings, such as PCB 143, in vitro studies have demonstrated that they are readily oxidized by CYP2B-family enzymes. nih.gov Research using liver microsomes and recombinant P450 enzymes has identified rat CYP2B1, human CYP2B6, and dog CYP2B11 as key players in the oxidation of these types of congeners. nih.gov In marine mammals like the ringed seal, evidence suggests that both CYP1A and CYP2B-like enzymes contribute to the metabolism of different groups of PCBs. nih.gov Specifically, the biotransformation of PCBs with vicinal ortho- and meta-position hydrogen atoms and one or fewer ortho-chlorines appears to be influenced by these enzyme families. nih.gov

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Hexachlorobiphenyls

CYP Isoform Family Specific Enzyme Examples Role in Metabolism Organism/System Studied
CYP1A CYP1A-like enzymes Implicated in the biotransformation of specific PCB groups in marine mammals. nih.gov Ringed Seals

| CYP2B | rat CYP2B1, dog CYP2B11 | Readily oxidize chiral PCBs with a 2,3,6-trichloro substitution pattern. nih.gov | Rat, Dog (in vitro) |

Phase I metabolism of PCB 143 results in the formation of several mono-hydroxylated derivatives. nih.gov The position of the hydroxyl group is determined by the enzymatic action of CYP450 on the biphenyl (B1667301) structure. For PCB 143, the following hydroxylated metabolites have been identified in metabolic studies: nih.gov

3'-OH-PCB 143

4'-OH-PCB 143

6-OH-PCB 143

The formation of these OH-PCBs is a critical step, as these metabolites can be more biologically active than the parent congener. nih.govnih.gov Once formed, these hydroxylated compounds can either undergo further oxidation to form reactive quinones or proceed to Phase II metabolism for conjugation and eventual excretion. researchgate.net

Table 2: Identified Hydroxylated Metabolites of PCB 143

Metabolite Name Chemical Formula Parent Compound
3'-hydroxy-2,2',3,4,5,6'-hexachlorobiphenyl C₁₂H₃Cl₆O PCB 143
4'-hydroxy-2,2',3,4,5,6'-hexachlorobiphenyl C₁₂H₃Cl₆O PCB 143

Phase II Metabolism: Conjugation Reactions and Excretion Pathways

Following hydroxylation in Phase I, the OH-PCB metabolites undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, which is essential for their elimination from the body. nih.gov The primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. researchgate.net

Glucuronidation is the process where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid molecule to the hydroxyl group of the OH-PCB. nih.gov The efficiency of this reaction is highly dependent on the structure of the metabolite. nih.gov For instance, studies in rats have shown that chlorine atom substitution on the non-hydroxylated ring, particularly in the meta and para positions, can significantly lower the rate of glucuronidation. nih.gov Conversely, steric hindrance around the hydroxyl group itself does not appear to be a major limiting factor. nih.gov Research in catfish has also demonstrated that OH-PCBs can act as potent inhibitors of glucuronosyltransferase, which may affect the metabolism and bioavailability of other phenolic compounds. nih.govresearchgate.net

Sulfation involves the transfer of a sulfonate group to the OH-PCB, a reaction catalyzed by sulfotransferases (SULTs). nih.gov This pathway is considered crucial in the metabolism and potential toxicity of PCBs. nih.govnih.gov In rats, different SULT isoforms exhibit varying activities towards OH-PCBs. For example, rSULT1A1 can be either inhibited by or can catalyze the sulfation of various OH-PCBs, depending on the congener's structure. nih.gov Interestingly, the specificity of rSULT1A1 can be altered by the cellular redox state, suggesting that conditions of oxidative stress could significantly change the sulfation patterns of some OH-PCBs. nih.gov The resulting PCB sulfates can be retained in the body, bound to serum proteins, and potentially hydrolyzed back to the more toxic OH-PCBs, creating a cycle that prolongs internal exposure. nih.govnih.gov

The primary goal of Phase II metabolism is to facilitate the excretion of PCB metabolites. nih.gov Conjugated metabolites, being more hydrophilic, are more readily eliminated from the body, primarily through bile into the feces and, to a lesser extent, in urine. While PCB metabolism is generally seen as a detoxification process leading to excretion, the retention of certain metabolites, such as some OH-PCBs and their sulfate (B86663) conjugates, complicates this view. nih.govnih.gov Studies comparing a rapidly metabolized hexachlorobiphenyl (2,3,6,2',3',6'-HBC) with a slowly metabolized one in mice showed that while the parent concentration of the slowly metabolized congener was higher in tissues, the amount of the rapidly metabolized congener bound to macromolecules like RNA, protein, and DNA was significantly greater, indicating metabolic activation and potential for retention and toxicity. nih.gov

Ecological Risk Assessment Frameworks and Environmental Management Strategies for Hexachlorobiphenyl Contamination

Development and Application of Toxic Equivalency Factors (TEFs) for Hexachlorobiphenyls in Ecotoxicology

The concept of Toxic Equivalency Factors (TEFs) is a cornerstone in the risk assessment of complex mixtures of dioxin-like compounds, including certain PCB congeners. This approach simplifies risk assessment by expressing the toxicity of a mixture in terms of a single, well-characterized compound, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Each dioxin-like compound is assigned a TEF value, which represents its toxic potency relative to TCDD. The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF.

While the TEF approach has been widely adopted for dioxin-like PCBs, it's important to note that not all PCBs exhibit this mechanism of toxicity. The toxic effects of 2,2',3,4,5,6'-hexachlorobiphenyl are not primarily mediated through the aryl hydrocarbon receptor (AhR), the pathway responsible for the dioxin-like toxicity of other PCBs. Therefore, a standard TEF is not typically assigned to this specific congener.

However, the broader ecological risk assessment for hexachlorobiphenyls considers various toxicological endpoints beyond dioxin-like effects. epa.gov Research indicates that the environmental risk posed by PCBs generally increases with the degree of chlorination, due to a corresponding increase in toxicity. epa.gov For instance, the risk to aquatic organisms from hexachlorobiphenyl isomers is predicted to be significantly higher than that from monochlorobiphenyl isomers. epa.gov

Integration of Omics Technologies in Environmental Risk Assessment of PCB Contamination

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful new set of tools for understanding the intricate molecular-level impacts of contaminants like this compound. maastrichtuniversity.nlecetoc.orgnih.govnih.govresearchgate.net These technologies allow for a broad-spectrum analysis of the changes in genes, gene expression, proteins, and metabolites within an organism following exposure to a chemical.

Key Applications of Omics in PCB Risk Assessment:

Identifying Mechanisms of Toxicity: By observing which genes are activated or suppressed, or which proteins and metabolites are altered, scientists can gain a deeper understanding of the specific biochemical pathways disrupted by PCB exposure. ecetoc.org This is particularly valuable for non-dioxin-like congeners where the mode of action is less understood.

Developing Biomarkers of Exposure and Effect: Omics data can help identify sensitive and specific biomarkers that indicate not only that an organism has been exposed to a PCB but also that a biological response has occurred. ecetoc.org

Improving Dose-Response Characterization: Transcriptomics, for example, can be used to assess dose-response relationships at the molecular level, potentially identifying subtle effects at lower concentrations than traditional toxicological studies. ecetoc.org

Supporting Adverse Outcome Pathways (AOPs): Omics data is instrumental in developing AOPs, which are conceptual frameworks that link a molecular initiating event (e.g., a chemical binding to a receptor) to an adverse outcome at the individual or population level. nih.govresearchgate.net

While the potential of omics in regulatory toxicology is immense, there are challenges to its routine application. maastrichtuniversity.nlnih.gov These include the need for standardized methodologies for data generation and analysis, as well as robust frameworks for interpreting the biological significance of the observed molecular changes and linking them to adverse outcomes. maastrichtuniversity.nlnih.govresearchgate.net

Advanced Remediation Technologies for this compound-Contaminated Environments

The remediation of sites contaminated with persistent organic pollutants (POPs) like this compound presents significant technical challenges. A variety of technologies, broadly categorized as bioremediation and physicochemical methods, have been developed and are continuously being refined to address this issue. rsc.orgfrontiersin.orgfrontiersin.org

Bioremediation Approaches, Including Enhanced Reductive Dechlorination

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. frontiersin.orgfrontiersin.org For highly chlorinated PCBs like hexachlorobiphenyls, a key process is reductive dechlorination.

Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, certain bacteria can use chlorinated biphenyls as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. frontiersin.orgfrontiersin.org This process is crucial because it can break down the highly chlorinated congeners that are often resistant to other forms of degradation. frontiersin.orgfrontiersin.org The resulting less-chlorinated biphenyls are generally less toxic and more amenable to further degradation by other microorganisms. nih.gov

Aerobic Degradation: Following anaerobic dechlorination, the less-chlorinated biphenyls can be further broken down by aerobic bacteria. These organisms use oxygen to cleave the biphenyl (B1667301) rings, ultimately leading to mineralization (complete breakdown to carbon dioxide, water, and inorganic chlorides). nih.gov

Enhanced Bioremediation: To improve the efficiency of these natural processes, "enhanced bioremediation" strategies are often employed. This can involve the addition of nutrients, electron donors (for anaerobic processes), or electron acceptors (for aerobic processes) to stimulate the growth and activity of indigenous microorganisms. In some cases, specific microbial cultures known for their PCB-degrading abilities are introduced to the contaminated site, a process known as bioaugmentation. clu-in.org

Research has shown significant reductions in hexachlorobiphenyl concentrations through bioremediation. For example, one study reported an average reduction of 83.9% in hexachlorobiphenyl content after six months of biodegradation. inig.pl

Physicochemical Remediation Methods for Contaminated Media

In addition to bioremediation, several physicochemical methods are available for treating PCB-contaminated soil, sediment, and water. rsc.orgfrontiersin.orgfrontiersin.org The choice of technology often depends on the specific site conditions, including the concentration and type of contaminants, and the nature of the contaminated medium.

Remediation TechnologyDescriptionAdvantagesDisadvantages
Incineration High-temperature thermal destruction of PCBs.High destruction efficiency for a wide range of organic contaminants.High cost, potential for formation of hazardous byproducts if not properly controlled, and lack of public acceptance.
Thermal Desorption Heating contaminated soil or sediment to volatilize PCBs, which are then collected and treated. clu-in.orgEffective for a wide range of organic contaminants; can be performed on-site.Can be energy-intensive; requires treatment of the off-gas.
Solvent Extraction Using a solvent to dissolve and remove PCBs from the contaminated matrix.Can be effective for treating highly contaminated materials.Generates a secondary waste stream (the solvent with dissolved PCBs) that requires further treatment.
Chemical Dechlorination Using chemical reagents to remove chlorine atoms from the PCB molecule. rsc.orgfrontiersin.orgfrontiersin.orgCan be applied in situ or ex situ; can be effective for a range of PCB concentrations.The effectiveness can be influenced by soil type and other contaminants present; may require specialized handling of reagents.
Activated Carbon Adsorption Using activated carbon to bind PCBs, preventing their bioavailability and transport. frontiersin.orgfrontiersin.orgclu-in.orgCan be used as a standalone treatment or in conjunction with other technologies; relatively low cost.Does not destroy the PCBs, but rather sequesters them; the long-term stability of the bound PCBs needs to be considered.

Regulatory Context and International Conventions Governing Persistent Organic Pollutants (POPs)

The global nature of POPs pollution, characterized by their ability to travel long distances and accumulate in the environment and living organisms, has led to the development of international agreements to manage these substances. iisd.orgpops.intgreenpeace.org

The most significant of these is the Stockholm Convention on Persistent Organic Pollutants , a global treaty aimed at protecting human health and the environment from POPs. iisd.orgpops.intgreenpeace.org Polychlorinated biphenyls are listed in Annex A of the Convention, which calls for the elimination of their production and use. greenpeace.org

Key provisions of the Stockholm Convention relevant to PCBs include:

Prohibition of Production and New Uses: Parties to the Convention are obligated to prohibit and/or take the legal and administrative measures necessary to eliminate the production and use of PCBs. greenpeace.orgvpsveritas.com

Phase-out of Existing Equipment: The Convention sets a target for the phase-out of the use of PCBs in equipment (such as transformers and capacitors) by 2025. iisd.orggreenpeace.orgvpsveritas.com

Environmentally Sound Management of Wastes: Parties must take measures to ensure that wastes containing PCBs are managed in an environmentally sound manner, with a deadline of 2028 for achieving this. iisd.org

Release Reduction: The Convention also requires parties to develop and implement action plans to reduce or eliminate releases from unintentional production of POPs, which can include some PCB congeners.

In addition to the Stockholm Convention, regional and national regulations also govern the management of PCBs. For example, the European Union has implemented the POPs Regulation, which incorporates the provisions of the Stockholm Convention into EU law and includes specific requirements for the control and monitoring of substances like hexachlorobiphenyls. europa.eu

Q & A

Q. What analytical methods are recommended for quantifying 2,2',3,4,5,6'-Hexachlorobiphenyl in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC/MS) with isotope dilution is the gold standard for quantification. For biological samples like serum or plasma, a detection threshold of 0.2 ng/mL is achievable using confirmatory GC/MS protocols . Congener-specific separation requires capillary columns with high-resolution stationary phases (e.g., DB-5MS) to resolve co-eluting isomers .

Q. What are the primary environmental persistence indicators for this compound?

Key indicators include its half-life in soil (years to decades), bioaccumulation factors (BAFs), and octanol-water partition coefficients (log Kow ~6–7). Its persistence is attributed to stable C-Cl bonds and resistance to microbial degradation . Monitoring programs often prioritize congeners with log Kow >6 due to long-term ecological risks .

Q. How does this compound exert toxicity in biological systems?

Toxicity mechanisms involve aryl hydrocarbon receptor (AhR) activation, oxidative stress induction, and disruption of endocrine pathways. Compared to coplanar congeners (e.g., 3,3',4,4',5,5'-Hexachlorobiphenyl), non-coplanar isomers like 2,2',3,4,5,6' exhibit lower AhR affinity but higher bioaccumulation in lipid-rich tissues .

Q. How can researchers differentiate this compound from structurally similar congeners?

Use retention time indexing on GC columns paired with mass spectral libraries. For example, this compound (PCB-143) elutes earlier than PCB-138 (2,2',3,4,4',5'-Hexachlorobiphenyl) on DB-5 columns due to differences in chlorination patterns .

Advanced Research Questions

Q. How should experimental designs account for variability in congener-specific toxicity data?

Employ in vitro models (e.g., HepG2 cells) with standardized exposure protocols to isolate congener effects. Include positive controls (e.g., 2,3,7,8-TCDD for AhR activation) and validate results using isotopic analogs (e.g., [¹³C₁₂]-labeled standards) to correct for matrix interferences .

Q. What strategies resolve discrepancies in reported toxicity values between isomers?

Meta-analyses should normalize data by species, exposure duration, and metabolic pathways. For example, this compound shows higher hepatic retention in rodents than 3,3',4,4',5,5'-Hexachlorobiphenyl due to differences in cytochrome P450 metabolism .

Q. What challenges arise in detecting trace levels of this compound in complex matrices?

Matrix effects (e.g., lipid co-extractives) can suppress ionization in MS. Cleanup steps like gel permeation chromatography (GPC) and sulfuric acid treatment are critical. Method detection limits (MDLs) below 0.1 ng/g require isotope dilution and tandem MS (MS/MS) .

Q. How do chlorination patterns influence bioaccumulation dynamics of Hexachlorobiphenyls?

Ortho-substituted congeners (e.g., 2,2',3,4,5,6') exhibit lower binding affinity to serum proteins but higher lipid solubility, leading to adipose tissue accumulation. Non-ortho substituted isomers preferentially bind to hepatic proteins, altering toxicity profiles .

Methodological Notes

  • Reference Standards : Use certified solutions (e.g., 100 µg/mL in hexane) for calibration .
  • Data Validation : Cross-validate results with EPA Method 1668 for PCB congeners in water/sediment .
  • Safety Protocols : Adhere to OSHA guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.